molecular formula C13H12N2OS B2698964 N-[4-(2-methylphenyl)-1,3-thiazol-2-yl]prop-2-enamide CAS No. 2094196-92-4

N-[4-(2-methylphenyl)-1,3-thiazol-2-yl]prop-2-enamide

Cat. No. B2698964
CAS RN: 2094196-92-4
M. Wt: 244.31
InChI Key: QAHGZVBCLREMCT-UHFFFAOYSA-N
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Description

This compound is a derivative of prop-2-enamide, which is a type of organic compound known as an enamide . Enamides are a type of amide in which the carbonyl group is attached to a carbon-carbon double bond. They are important in a variety of biological and industrial processes due to their reactivity .


Molecular Structure Analysis

The molecular structure of this compound would likely include a thiazole ring (a five-membered ring with one sulfur atom and one nitrogen atom), attached to a phenyl ring (a six-membered carbon ring) via an amide linkage .


Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, enamides are known to participate in a variety of chemical reactions. These include nucleophilic addition reactions, cycloadditions, and others .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. As an enamide, this compound would likely have properties similar to other enamides, such as being relatively stable, but reactive towards strong acids and bases .

Future Directions

Future research on this compound could involve studying its synthesis, reactivity, and potential applications. It could also involve studying its interactions with biological systems, which could lead to the development of new drugs or other useful compounds .

properties

IUPAC Name

N-[4-(2-methylphenyl)-1,3-thiazol-2-yl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2OS/c1-3-12(16)15-13-14-11(8-17-13)10-7-5-4-6-9(10)2/h3-8H,1H2,2H3,(H,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAHGZVBCLREMCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=CSC(=N2)NC(=O)C=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[4-(2-methylphenyl)-1,3-thiazol-2-yl]prop-2-enamide

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